molecular formula C23H18N4OS2 B2957017 11-[4-(methylsulfanyl)phenyl]-9-(thiophen-2-yl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene CAS No. 868148-34-9

11-[4-(methylsulfanyl)phenyl]-9-(thiophen-2-yl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene

Cat. No.: B2957017
CAS No.: 868148-34-9
M. Wt: 430.54
InChI Key: XWJJRFFVLPQTDN-UHFFFAOYSA-N
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Description

The compound 11-[4-(methylsulfanyl)phenyl]-9-(thiophen-2-yl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0²,⁷.0¹²,¹⁶]heptadeca-1(10),2(7),3,5,13,15-hexaene is a polycyclic heterocyclic system featuring an 8-oxa (oxygen atom) and 12,13,15,17-tetraaza (four nitrogen atoms) framework. Its structure includes a fused tetracyclic core with conjugated double bonds (heptadeca-hexaene system) and two distinct substituents: a 4-(methylsulfanyl)phenyl group and a thiophen-2-yl moiety.

Structural elucidation would rely on crystallographic tools like SHELX for refinement and validation of its three-dimensional arrangement .

Properties

IUPAC Name

11-(4-methylsulfanylphenyl)-9-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS2/c1-29-15-10-8-14(9-11-15)21-19-20(26-23-24-13-25-27(21)23)16-5-2-3-6-17(16)28-22(19)18-7-4-12-30-18/h2-13,21-22H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJJRFFVLPQTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=CS5)NC6=NC=NN26
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 11-[4-(methylsulfanyl)phenyl]-9-(thiophen-2-yl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core tetraazatetracyclo structure, followed by the introduction of the phenyl and thiophenyl groups through various substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the thiophenyl moiety.

    Substitution: Various substitution reactions can occur, especially at the phenyl and thiophenyl rings.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

11-[4-(methylsulfanyl)phenyl]-9-(thiophen-2-yl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.

    Industry: Used in the production of advanced materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 11-[4-(methylsulfanyl)phenyl]-9-(thiophen-2-yl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene involves its interaction with molecular targets through various pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of nitrogen- and oxygen-containing polycyclic heterocycles. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ring System Potential Applications
Target Compound C₂₁H₁₇N₄OS₂* ~390† 4-(methylsulfanyl)phenyl, thiophen-2-yl Tetracyclic (oxa + tetraaza) Drug discovery‡
6,6,13-Trimethyl-2-phenyl-9,11,12,14,16-pentazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁵]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione C₂₁H₂₁N₅O₂ 375.4 Trimethyl, phenyl Pentazatetracyclic Not specified
4,5,15,16-Tetramethoxy-10-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one C₂₂H₂₅NO₆ Not reported Tetramethoxy Azatetracyclic (methoxy-rich) Atheroline analog (speculative)

*Hypothetical formula based on structural interpretation.
†Estimated based on analogs.
‡Speculative, based on heterocyclic pharmacophore prevalence in drug design.

Structural Differences and Implications

The thiophen-2-yl group introduces aromatic sulfur, which may engage in hydrogen bonding or metal coordination compared to phenyl groups in ’s compound .

Ring System Complexity :

  • The target compound’s tetracyclic system (8-oxa + tetraaza) contrasts with the pentazatetracyclic framework in . Additional nitrogen atoms in the latter could increase polarity and hydrogen-bonding capacity, affecting solubility and bioavailability .

Synthetic Challenges :

  • The target compound’s fused heterocycles likely require stringent reaction conditions compared to simpler azatetracyclic systems (e.g., ), due to steric hindrance and regioselectivity challenges .

Physicochemical and Electronic Properties

  • QSAR Considerations :

    • Topological descriptors (e.g., connectivity indices) would highlight differences in branching and ring fusion between the target compound and ’s trimethyl-phenyl analog .
    • Electronic descriptors (e.g., dipole moments) may vary significantly due to sulfur-containing substituents, influencing reactivity and intermolecular interactions .
  • Hydrogen Bonding and Retention Behavior: The absence of hydroxyl groups in the target compound contrasts with ’s flavonoid study, where intramolecular hydrogen bonding directly affected chromatographic retention. However, sulfur and nitrogen atoms in the target could still modulate polarity and solubility .

Biological Activity

The compound 11-[4-(methylsulfanyl)phenyl]-9-(thiophen-2-yl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of tetraazatetracyclic compounds characterized by a unique arrangement of nitrogen and sulfur atoms within its structure. The presence of functional groups such as methylthio and thiophenyl contributes to its reactivity and biological interactions.

Structural Formula

The structural formula can be represented as follows:

CnHmNpOqSr\text{C}_{n}\text{H}_{m}\text{N}_{p}\text{O}_{q}\text{S}_{r}

Where nn, mm, pp, qq, and rr correspond to the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound.

Antimicrobial Activity

Research indicates that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives containing methylsulfanyl groups have demonstrated potent activity against various strains of bacteria including MRSA, E. coli, and K. pneumoniae .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainInhibition (%)
7gMRSA95.76
7aE. coli92.34
7bK. pneumoniae89.50

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been explored. In vitro studies show that related compounds exhibit selective inhibition of COX-2 enzymes, which are implicated in inflammatory processes .

Table 2: COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
Celecoxib14.800.05296
Indomethacin0.0390.490.079
7a10.320.1193.81

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets within cells:

  • TLR7 Activation : Similar compounds have been shown to modulate immune responses via Toll-like receptor (TLR) pathways .
  • Nitric Oxide Release : Some derivatives promote nitric oxide release which can reduce side effects associated with selective COX-2 inhibitors .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of methylthio-substituted phenyl compounds found that those with thiophenyl moieties exhibited enhanced antibacterial efficacy against resistant strains . The study utilized both in vitro assays and molecular modeling to correlate structural features with biological activity.

Case Study 2: Anti-inflammatory Action

In vivo experiments demonstrated that specific derivatives significantly reduced inflammation in animal models, comparable to established anti-inflammatory drugs like celecoxib and indomethacin . The anti-inflammatory effects were measured using standard protocols assessing paw edema reduction.

Q & A

Q. Notes

  • Advanced methods (e.g., AI-driven simulations) are prioritized for innovation-focused research.
  • Contradictory data should be resolved through multi-technique validation (e.g., XRD + DFT).

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